molecular formula C24H17NO6 B12194468 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12194468
M. Wt: 415.4 g/mol
InChI Key: VTTBTUAUSCMMRH-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with a 1,3-benzodioxole-5-carboxamide moiety. The chromone backbone is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory effects .

Properties

Molecular Formula

C24H17NO6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H17NO6/c1-28-19-5-3-2-4-16(19)22-12-18(26)17-11-15(7-9-20(17)31-22)25-24(27)14-6-8-21-23(10-14)30-13-29-21/h2-12H,13H2,1H3,(H,25,27)

InChI Key

VTTBTUAUSCMMRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with salicylaldehyde to form the chromen-4-one core. This intermediate is then reacted with 2-methoxyphenyl isocyanate to introduce the methoxyphenyl group. Finally, the benzodioxole moiety is incorporated through a coupling reaction with 1,3-benzodioxole-5-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or methoxyphenyl moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Chromone Derivatives:
  • N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]acetate (): Substituents: 2-fluorophenyl (2-position), acetate (6-position). Key Differences: Replacement of the benzodioxole carboxamide with an acetate group reduces molecular complexity and electron density.
  • N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2, ): Substituents: 2-fluorophenyl (2-position), 2-methoxybenzamide (6-position). Fluorine vs. methoxy at the 2-position may lead to differences in target affinity .
  • 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 923191-98-4, ):

    • Substituents : 4-methoxyphenyl (2-position), trimethoxybenzamide (6-position).
    • Key Differences : The trimethoxybenzamide group increases lipophilicity (LogP) compared to the benzodioxole carboxamide. The additional methoxy groups may enhance oxidative metabolism susceptibility .
Thiazole Derivatives ():
  • N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)-1,3-benzodioxole-5-carboxamide (4cb): Core Structure: 1,3-thiazole instead of chromone. enzymes). The benzodioxole carboxamide is retained, but the hydroxy group at the 4-position introduces hydrogen-bonding capacity .

Substituent Effects on Physicochemical Properties

Compound Core 2-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Predicted LogP
Target Compound Chromone 2-Methoxyphenyl 1,3-Benzodioxole-5-carboxamide ~420 (estimated) ~3.5
N-[2-(2-Fluorophenyl)-...]acetate Chromone 2-Fluorophenyl Acetate ~340 ~2.8
CAS 923112-79-2 Chromone 2-Fluorophenyl 2-Methoxybenzamide ~405 ~3.2
CAS 923191-98-4 Chromone 4-Methoxyphenyl 3,4,5-Trimethoxybenzamide ~490 ~4.1
Compound 4cb (Thiazole) Thiazole 4-Methoxyphenyl 1,3-Benzodioxole-5-carboxamide ~385 ~2.9

Notes:

  • The benzodioxole group in the target compound increases molecular weight and LogP compared to acetate or simpler benzamide derivatives.
  • Thiazole-based analogs (e.g., 4cb) exhibit lower LogP due to the polar thiazole core .

Biological Activity

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a synthetic compound belonging to the chromenone family, noted for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H15NO3 and features a chromenone core with a methoxyphenyl substituent and a carboxamide group. The structural complexity contributes to its varied biological activities.

PropertyValue
IUPAC NameN-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]carboxamide
Molecular FormulaC17H15NO3
Molecular Weight285.31 g/mol

The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, which blocks catalytic activity. This interaction may also influence cellular pathways related to inflammation and cancer progression, leading to potential therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit 50% of cell proliferation) demonstrate its potency:

Cell LineIC50 (µM)
MCF-73.1
HCT 1164.4
HEK 2935.3

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antioxidant Activity

The compound has also shown promising antioxidant properties. It effectively reduces reactive oxygen species (ROS) levels in vitro, which is crucial for mitigating oxidative stress linked to various diseases:

Method UsedAntioxidant Activity
DPPH ScavengingSignificant
ABTS AssayComparable to standards
Cellular ROS ReductionModerate

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Antiproliferative Activity : A study published in MDPI reported that derivatives similar to this compound exhibited strong antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM across different compounds tested. This highlights the potential of chromenone derivatives in cancer treatment .
  • Antioxidant Evaluation : Another study assessed the antioxidative capabilities of related compounds and found that while some showed significant activity in reducing oxidative stress, the observed antiproliferative effects were not directly correlated with antioxidant properties .
  • Mechanistic Insights : Research has suggested that the compound interacts with specific enzymes involved in cellular signaling pathways, leading to altered proliferation rates in cancer cells. This suggests a complex interplay between its structural features and biological outcomes.

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